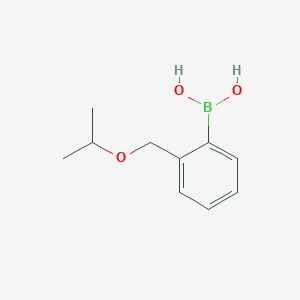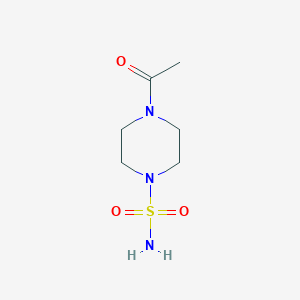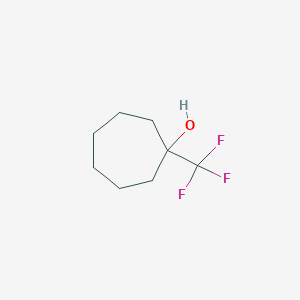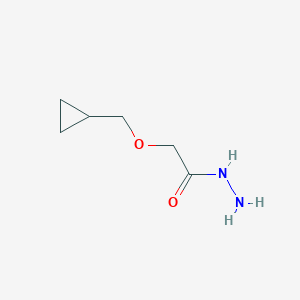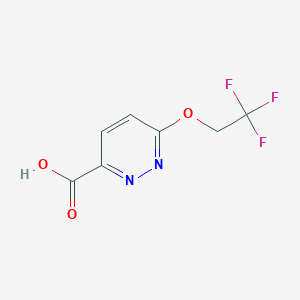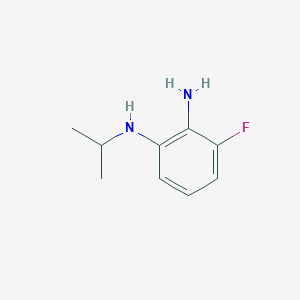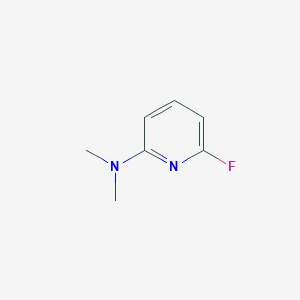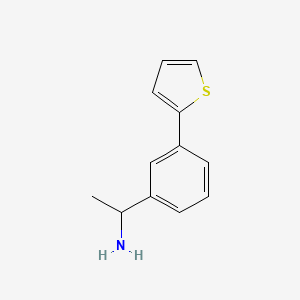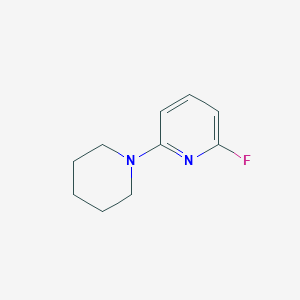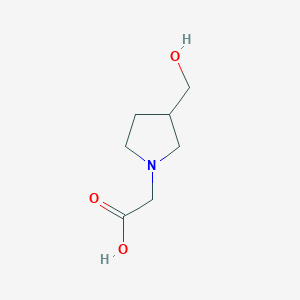
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
描述
“(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is used in various fields such as life sciences, organic synthesis, and environmental measurements .
Synthesis Analysis
The synthesis of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could potentially involve the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . Additionally, new platforms have been developed for the synthesis, analysis, and testing of new compounds, which could be applicable to this compound .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
The chemical reactions involving “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could be analyzed using machine learning (ML)-based models, which have been developed to classify enzymatic reactions . Additionally, the process of synthesizing new photo-toxic compounds with the ideal set of properties for anticancer agents can be a difficult process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, nanoparticles have exploded in interest due to their novel or enhanced physical and chemical properties compared to bulk material .
科学研究应用
Molecular Properties and Computational Analysis
- DFT and Quantum Chemical Investigation : A study by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. This analysis explored electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Research by Bouklah et al. (2006) demonstrated that pyrrolidine derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, can act as effective corrosion inhibitors for steel in sulfuric acid. This study utilized methods such as weight loss measurements and electrochemical impedance spectroscopy to evaluate the efficiency of these inhibitors (Bouklah et al., 2006).
Synthesis and Derivative Formation
- Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A 2019 study by Petz et al. focused on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. The study highlighted key steps such as intermolecular [2+2]-photocycloaddition and a fragmentation reaction for synthesizing these derivatives (Petz et al., 2019).
Potential as HIV-1 Protease Inhibitors
- Evaluation as HIV-1 Protease Inhibitors : Ibrahim et al. (2010) conducted a study on fullerene derivatives, including hydroxy-chalca-acetic acid-(4-pyrrolidin-1-yl-phenyl) ester, analyzing their potential as HIV-1 protease inhibitors. This research utilized Density Functional Theory (DFT) calculations to evaluate the interaction between the molecules and the HIV-1 protease active site (Ibrahim et al., 2010).
Antagonists and Inhibitors
- Pyrrolidine Derived Antagonists and Inhibitors : Several studies have investigated pyrrolidine derivatives as antagonists or inhibitors for different receptors and enzymes. For instance, Lynch et al. (2002) developed a series of alpha-(pyrrolidin-1-yl)acetic acids as antivirals against HIV, demonstrating their potential in pharmacotherapy (Lynch et al., 2002).
属性
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFBEHMAAMNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
